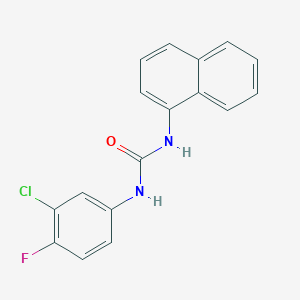

![molecular formula C10H10O5S B5651546 2-[(2-carboxyethyl)sulfinyl]benzoic acid](/img/structure/B5651546.png)

2-[(2-carboxyethyl)sulfinyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-[(2-carboxyethyl)sulfinyl]benzoic acid involves complex organic reactions. For instance, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives represent a sophisticated approach to selectively modify benzoic acid structures, potentially applicable to derivatives like this compound (Li et al., 2016). Similarly, copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates, utilizing a bidentate directing group, is another method that could be adapted for the synthesis of sulfonyl-substituted benzoic acids (Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including potential analogs of this compound, can be intricate. Studies like the crystal structure analysis of related compounds provide insights into the non-covalent interactions stabilizing these structures and their potential reactivity patterns (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, the photochemical conversion of sulfinyl substituted benzaldehydes to benzoic acids showcases a unique redox reaction where oxygen atoms transfer, hinting at the reactive versatility of sulfinyl groups in compounds like this compound (Lüdersdorf & Praefcke, 1976).

Physical Properties Analysis

The physical properties of benzoic acid derivatives can be influenced by their molecular structure. Research on benzoic acid and 2-hydroxybenzoic acid obtained by gas-phase electron diffraction and theoretical calculations provides insights into structural parameters that could also be relevant for understanding the physical properties of this compound (Aarset et al., 2006).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, including reactivity and stability, can be derived from studies on their reaction mechanisms and product formations. For instance, the development of an oxidation-free method to produce sulfinic acids and sulfinate salts showcases the reactivity of sulfinyl groups, which is pertinent to the chemical behavior of this compound derivatives (Day et al., 2017).

Propriétés

IUPAC Name |

2-(2-carboxyethylsulfinyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5S/c11-9(12)5-6-16(15)8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVALMSMUBOANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5651476.png)

![1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5651482.png)

![2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5651490.png)

![3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5651507.png)

![3-(2-methoxyphenyl)-5-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,4-oxadiazole](/img/structure/B5651521.png)

![2-ethyl-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5651522.png)

![N-[(5-chloro-2-thienyl)sulfonyl]benzamide](/img/structure/B5651534.png)

![N-(2,3-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5651538.png)

![4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5651551.png)

![4-({4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-furyl}methyl)morpholine](/img/structure/B5651559.png)

![N-[4-(aminocarbonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5651572.png)